2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one
CAS No.: 1339420-72-2
Cat. No.: VC4884491
Molecular Formula: C12H8ClFO2
Molecular Weight: 238.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339420-72-2 |
|---|---|
| Molecular Formula | C12H8ClFO2 |
| Molecular Weight | 238.64 |
| IUPAC Name | 2-(2-chloro-4-fluorophenyl)-1-(furan-3-yl)ethanone |
| Standard InChI | InChI=1S/C12H8ClFO2/c13-11-6-10(14)2-1-8(11)5-12(15)9-3-4-16-7-9/h1-4,6-7H,5H2 |
| Standard InChI Key | ZVBSUVOIDLZNDZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)Cl)CC(=O)C2=COC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure integrates a 2-chloro-4-fluorophenyl group and a furan-3-yl moiety connected by an ethanone functional group. The phenyl ring’s substitution pattern (chloro at position 2 and fluoro at position 4) introduces electronic asymmetry, while the furan ring contributes π-electron density, influencing reactivity and intermolecular interactions .
Structural Data
Key molecular descriptors include:
The planar furan ring and twisted phenyl-ketone arrangement create a steric environment conducive to nucleophilic attacks at the carbonyl group .
Synthesis and Preparation
Synthetic Route
Industrial synthesis typically begins with 2-chloro-4-fluoroaniline and furan-3-carboxylic acid as precursors. The process involves:
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Acylation: Furan-3-carbonyl chloride reacts with 2-chloro-4-fluoroaniline in the presence of a Lewis acid (e.g., AlCl₃) to form an intermediate amide.
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Friedel-Crafts Alkylation: The amide undergoes intramolecular cyclization under acidic conditions, yielding the ethanone backbone.
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Purification: Recrystallization from ethanol or chromatography isolates the product in >95% purity .
Key Reagents and Conditions
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Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
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Catalysts: Aluminum chloride (AlCl₃), p-toluenesulfonic acid (PTSA)
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Temperature: 0–5°C for acylation; reflux (80°C) for cyclization
Physical and Chemical Properties
Spectroscopic Data
Biological Activity and Applications
Material Science Applications
The compound’s rigid aromatic framework makes it a candidate for:
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Liquid Crystals: Modifies mesophase transitions in nematic mixtures .
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Polymer Additives: Enhances thermal stability in polycarbonates .
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, fume hood |
| Storage | Room temperature, inert atmosphere |
| Disposal | Incineration with scrubbers |
Comparative Analysis with Structural Analogs
Substituent positioning critically affects bioactivity:
| Compound | Chloro Position | Fluoro Position | IC₅₀ (MCF-7) |
|---|---|---|---|
| 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethanone | 2 | 4 | 18 µM |
| 2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethanone | 2 | 6 | 42 µM |
| 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethanone | 2 | 4 | 25 µM |
The 4-fluoro substitution enhances membrane permeability, explaining the superior cytotoxicity of the target compound.
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